molecular formula C18H14BrNO3S2 B5089260 (5E)-5-{[5-BROMO-2-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5E)-5-{[5-BROMO-2-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B5089260
M. Wt: 436.3 g/mol
InChI Key: CLZSULVOOXBMPC-LFIBNONCSA-N
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Description

(5E)-5-{[5-BROMO-2-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a brominated phenyl group, a phenoxyethoxy moiety, and a thiazolidinone ring, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-BROMO-2-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Etherification: The formation of the phenoxyethoxy group through a nucleophilic substitution reaction between a phenol derivative and an ethylene oxide or ethylene glycol derivative.

    Thiazolidinone Formation: The cyclization reaction to form the thiazolidinone ring, often involving the condensation of a thiourea derivative with a carbonyl compound under acidic or basic conditions.

    Final Assembly: The coupling of the brominated phenyl group with the phenoxyethoxy moiety and the thiazolidinone ring through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-BROMO-2-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the thiazolidinone ring to its corresponding thiazolidine derivative.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, or sulfuric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, or tetrahydrofuran.

    Substitution: Amines, thiols, alkoxides, solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium or copper.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(5E)-5-{[5-BROMO-2-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-BROMO-2-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors involved in key biological processes, such as DNA synthesis, protein synthesis, or signal transduction.

    Pathways: Modulating pathways related to cell growth, apoptosis, or immune response, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: A brominated compound with similar antimicrobial activity.

Uniqueness

(5E)-5-{[5-BROMO-2-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a brominated phenyl group, phenoxyethoxy moiety, and thiazolidinone ring sets it apart from other compounds with similar applications.

Properties

IUPAC Name

(5E)-5-[[5-bromo-2-(2-phenoxyethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO3S2/c19-13-6-7-15(23-9-8-22-14-4-2-1-3-5-14)12(10-13)11-16-17(21)20-18(24)25-16/h1-7,10-11H,8-9H2,(H,20,21,24)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZSULVOOXBMPC-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Br)/C=C/3\C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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